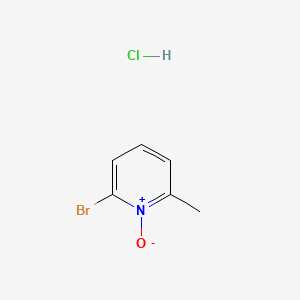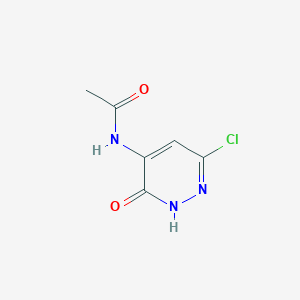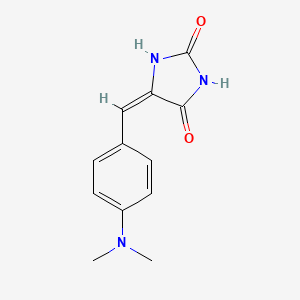
5-(4-(Dimethylamino)benzylidene)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-(Dimethylamino)benzylidene)imidazolidine-2,4-dione is a chemical compound known for its unique structural features and significant pharmacological activities. It belongs to the class of imidazolidine derivatives, which are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(Dimethylamino)benzylidene)imidazolidine-2,4-dione typically involves the condensation of 4-(dimethylamino)benzaldehyde with imidazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield of the product .
化学反应分析
Types of Reactions
5-(4-(Dimethylamino)benzylidene)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxo derivatives, while reduction reactions produce reduced forms of the compound .
科学研究应用
5-(4-(Dimethylamino)benzylidene)imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of 5-(4-(Dimethylamino)benzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its pharmacological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
相似化合物的比较
Similar Compounds
Some similar compounds include:
- 5-(4-Hydroxybenzylidene)imidazolidine-2,4-dione
- 5-(4-Chlorobenzylidene)imidazolidine-2,4-dione
- 5-(4-Nitrobenzylidene)imidazolidine-2,4-dione .
Uniqueness
What sets 5-(4-(Dimethylamino)benzylidene)imidazolidine-2,4-dione apart is its dimethylamino group, which imparts unique electronic and steric properties. This makes it particularly effective in certain biological applications, such as its potential anticancer activity .
属性
CAS 编号 |
10040-87-6 |
|---|---|
分子式 |
C12H13N3O2 |
分子量 |
231.25 g/mol |
IUPAC 名称 |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H13N3O2/c1-15(2)9-5-3-8(4-6-9)7-10-11(16)14-12(17)13-10/h3-7H,1-2H3,(H2,13,14,16,17)/b10-7+ |
InChI 键 |
KLVRHZIOWMWJOC-YFHOEESVSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N2 |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N2 |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


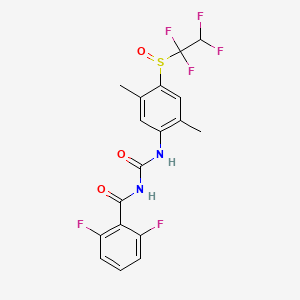
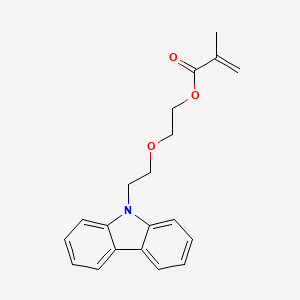
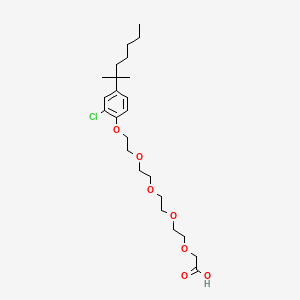
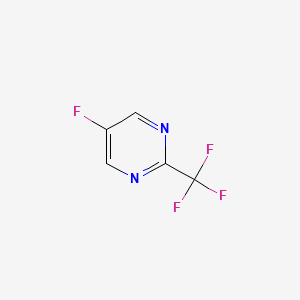
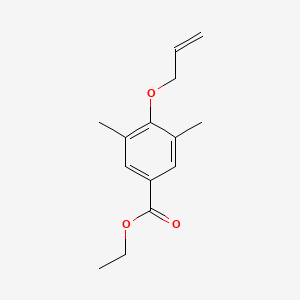
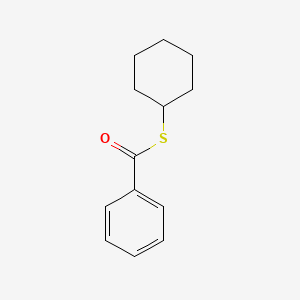
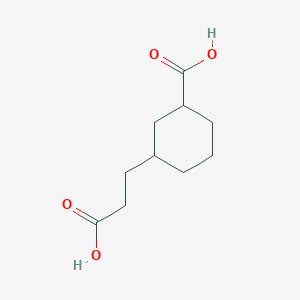
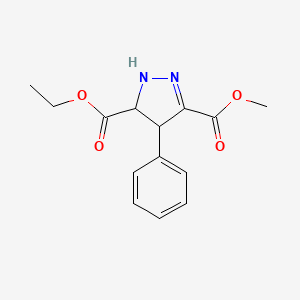
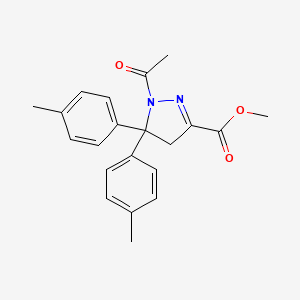
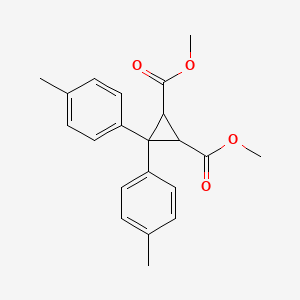
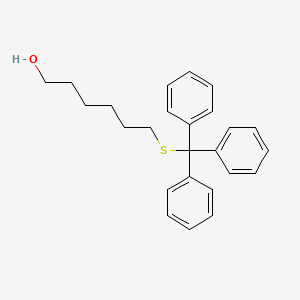
![Phosphine, [2-(dimethoxymethyl)phenyl]diphenyl-](/img/structure/B3044707.png)
